molecular formula C21H23N3O B14955045 (4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone

(4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone

Cat. No.: B14955045
M. Wt: 333.4 g/mol
InChI Key: RCZPGTUKSVAPRD-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone is a compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in the development of new drugs

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic environments, solvents like DMSO, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-benzylpiperidin-1-yl)(2-methyl-1H-benzimidazol-6-yl)methanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its action as an NMDA receptor antagonist. It inhibits the action of NMDA receptors, which are involved in synaptic plasticity and memory function . This inhibition can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C21H23N3O/c1-15-22-19-8-7-18(14-20(19)23-15)21(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3,(H,22,23)

InChI Key

RCZPGTUKSVAPRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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